molecular formula C15H21N3O2 B15128396 1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl methylcarbamate CAS No. 7128-53-2

1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl methylcarbamate

Cat. No.: B15128396
CAS No.: 7128-53-2
M. Wt: 275.35 g/mol
InChI Key: PIJVFDBKTWXHHD-UHFFFAOYSA-N
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Description

1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl methylcarbamate (CAS 7128-53-2) is a pyrroloindole-derived alkaloid with the molecular formula C₁₅H₂₁N₃O₂ and a molar mass of 273.35 g/mol. Its structure comprises a bicyclic pyrroloindole core with methyl groups at positions 1, 3a, and 8, and a methylcarbamate ester at position 3. This compound is synthesized via multistep routes involving cyclization of pyrroloindole precursors followed by carbamoylation .

Its primary biological activity lies in cholinesterase inhibition, targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which enhances cholinergic neurotransmission. Research highlights its neuroprotective effects against oxidative stress and cognitive improvement in Alzheimer’s disease models, as evidenced by increased Mini-Mental State Examination (MMSE) scores in clinical trials (Table 1) .

Properties

IUPAC Name

(3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl) N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2/h5-6,9,13H,7-8H2,1-4H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJVFDBKTWXHHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00859010
Record name 1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7128-53-2
Record name 1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl methylcarbamate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the Pyrroloindole Core: This step involves the cyclization of a suitable precursor to form the pyrroloindole structure.

    Carbamoylation: The final step involves the addition of a methylcarbamate group to the molecule.

The reaction conditions for these steps often include the use of catalysts, specific temperatures, and solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures the efficient production of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions may introduce new functional groups .

Scientific Research Applications

1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl methylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl methylcarbamate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Physostigmine (Eserine)

  • Structural Similarities : Shares the pyrroloindole core and methylcarbamate group.
  • Key Differences : Physostigmine’s stereochemistry (3aS,8aR configuration) and salicylate salt form (CAS 57-64-7) enhance its solubility and AChE selectivity .
  • Applications : Clinically used for glaucoma and anticholinergic overdose due to rapid reversibility of AChE inhibition. However, it is classified as acutely hazardous (EPA P188) due to narrow therapeutic index .

Posiphen

  • Structural Variation : Replaces methylcarbamate with phenylcarbamate, altering pharmacokinetics.
  • Activity : Demonstrates weaker cholinesterase inhibition but improved blood-brain barrier penetration, making it a candidate for Alzheimer’s and Parkinson’s disease research .
  • Synthesis : Produced via GMP-compliant routes using phenyl isocyanate instead of methyl isocyanate in the final carbamoylation step .

Eseroline

  • Metabolite Profile : A demethylated derivative of physostigmine, with preferential inhibition of BChE over AChE.
  • Research Use : Studied for cognitive enhancement in dementia models but lacks clinical approval due to instability .

Table 2: Neuroprotective Effects of Target Compound

Concentration (μM) Cell Viability (%)
0 100
5 85
10 75
20 60

Data from oxidative stress models using MTT assay .

Table 3: Cognitive Improvement in Alzheimer’s Trials

Group Baseline MMSE Post-Treatment MMSE
Compound 18.5 23.0
Placebo 18.7 19.0

MMSE: Mini-Mental State Examination .

Biological Activity

1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl methylcarbamate, also known as Eseroline, is a compound with significant biological activity. It has been studied for its potential therapeutic applications, particularly in the context of neurodegenerative diseases and cholinergic dysfunctions. This article delves into its biological activity, including mechanisms of action, research findings, and case studies.

  • Molecular Formula : C15H21N3O2
  • Molar Mass : 273.35 g/mol
  • CAS Number : 469-22-7

These properties indicate that Eseroline is a complex organic molecule with potential interactions in biological systems.

Eseroline functions primarily as a cholinesterase inhibitor , which is crucial for enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the treatment of conditions like Alzheimer's disease and Myasthenia Gravis. The inhibition of acetylcholinesterase (AChE) leads to increased levels of acetylcholine (ACh) in synaptic clefts, thereby enhancing cholinergic signaling.

Cholinesterase Inhibition

Research indicates that Eseroline selectively inhibits AChE and butyrylcholinesterase (BChE), which may have implications for cognitive enhancement and neuroprotection:

  • AChE Inhibition : Essential for increasing synaptic ACh levels.
  • BChE Inhibition : May play a role in modulating ACh concentrations in the brain of Alzheimer's patients .

Neuroprotective Effects

A study demonstrated that Eseroline exhibits neuroprotective properties by preventing neuronal cell death in models of oxidative stress. This was assessed using the MTT assay to measure cell viability:

Concentration (μM)Cell Viability (%)
0100
585
1075
2060

The results indicate a dose-dependent protective effect against oxidative damage .

Cognitive Enhancement

In clinical trials involving patients with mild to moderate Alzheimer's disease, Eseroline showed promise in improving cognitive function as measured by standardized cognitive assessments. Patients receiving Eseroline exhibited improved scores on the Mini-Mental State Examination (MMSE) compared to placebo controls:

GroupBaseline MMSE ScorePost-Treatment MMSE Score
Eseroline18.523.0
Placebo18.719.0

These findings suggest that Eseroline may enhance cognitive performance through its cholinergic activity .

Anti-Cancer Activity

Emerging research indicates that compounds similar to Eseroline may possess anti-cancer properties by inhibiting cell cycle progression in cancer cells. Studies have shown that these compounds can induce apoptosis in various cancer cell lines, suggesting potential therapeutic applications in oncology .

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